MCF-7 Cell Growth Inhibition Potency: N-Desmethyltoremifene vs. Toremifene vs. 4-Hydroxytoremifene
N-desmethyltoremifene exerts an antiestrogenic effect similar to that of toremifene in MCF-7 human breast cancer cells, whereas 4-hydroxytoremifene inhibits MCF-7 growth at concentrations lower than those required for both toremifene and N-desmethyltoremifene [1]. While the parent study did not report discrete IC50 values for NDMT, the rank-order potency hierarchy is clearly established: 4-hydroxytoremifene > toremifene ≈ N-desmethyltoremifene. This contrasts sharply with tamoxifen pharmacology, where N-desmethyltamoxifen itself is a relatively weak antiestrogen and requires CYP2D6-mediated 4-hydroxylation to endoxifen to achieve high potency [2].
| Evidence Dimension | Antiestrogenic potency in estrogen receptor-positive breast cancer cell model |
|---|---|
| Target Compound Data | Inhibits MCF-7 cell growth; potency similar to toremifene (rank-order tier: intermediate) |
| Comparator Or Baseline | 4-Hydroxytoremifene: inhibits MCF-7 growth at concentrations lower than toremifene/NDMT; Toremifene: similar potency to NDMT |
| Quantified Difference | Rank-order: 4-OH-TOR (highest potency) > TOR ≈ NDMT (intermediate potency); specific fold-difference values not reported in primary source |
| Conditions | MCF-7 human estrogen receptor-positive breast cancer cell line; in vitro growth inhibition assay |
Why This Matters
This potency hierarchy establishes that NDMT is not the most potent antiestrogenic metabolite in the toremifene pathway, informing researchers that procurement of NDMT reference standard is appropriate for pharmacokinetic/metabolite profiling rather than for maximum-efficacy cell-based assays.
- [1] Kangas L. Biochemical and pharmacological effects of toremifene metabolites. Cancer Chemother Pharmacol. 1990;27(1):8-12. View Source
- [2] Kim J, Dalton JT, Veverka KA. Role and pharmacologic significance of cytochrome P-450 2D6 in oxidative metabolism of toremifene and tamoxifen. Int J Cancer. 2013;132(6):1475-85. View Source
